Aldose Reductase Inhibition: 5,7-Dichloro vs. 4,7-Dichloro Potency
In a direct comparator study curated by BindingDB and ChEMBL, the phthalazinone-acetic acid derivative incorporating the 5,7-dichloro-2-methylbenzo[d]thiazole moiety (CHEMBL278991) inhibited human placental aldose reductase with an IC₅₀ of 4 nM [1]. The structurally identical derivative bearing the 4,7-dichloro substitution (CHEMBL282263) exhibited an IC₅₀ of 20 nM under the same assay conditions, representing a 5-fold lower potency [2]. This comparison is particularly informative because the two compounds differ only in the positioning of chlorine atoms on the benzothiazole ring, isolating the contribution of the 5,7- vs. 4,7-substitution pattern to target engagement.
| Evidence Dimension | Aldose reductase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM (phthalazinone-acetic acid derivative of 5,7-dichloro-2-methylbenzo[d]thiazole) |
| Comparator Or Baseline | IC₅₀ = 20 nM (phthalazinone-acetic acid derivative of 4,7-dichloro-2-methylbenzo[d]thiazole, CHEMBL282263) |
| Quantified Difference | 5-fold greater potency for 5,7-dichloro vs. 4,7-dichloro isomer |
| Conditions | Human placental aldose reductase enzyme inhibition assay; substrate: glyceraldehyde; data curated by Pfizer/ChEMBL |
Why This Matters
For medicinal chemistry programs targeting aldose reductase in diabetic complications, selecting the 5,7-dichloro building block over the 4,7-dichloro isomer can yield a 5-fold improvement in lead compound potency without any change to the warhead or linker chemistry, directly impacting hit-to-lead timelines and compound progression criteria.
- [1] BindingDB. BDBM50009784 (CHEMBL278991). [3-(5,7-Dichloro-benzothiazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid. IC₅₀: 4 nM. Human placental aldose reductase; substrate: glyceraldehyde. Pfizer/ChEMBL curated data. View Source
- [2] BindingDB. BDBM50009801 (CHEMBL282263). [3-(4,7-Dichloro-benzothiazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid. IC₅₀: 20 nM. Human placental aldose reductase; substrate: glyceraldehyde. Pfizer/ChEMBL curated data. View Source
